N-(2,4-difluorophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide, commonly known as DFN-4, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
DFN-4 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, DFN-4 induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Inflammation is reduced through the inhibition of NF-κB signaling pathway and the suppression of pro-inflammatory cytokines. In neurological disorders, DFN-4 acts as a neuroprotective agent by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
DFN-4 has been shown to have a high affinity for its target proteins, leading to potent therapeutic effects. In preclinical studies, DFN-4 has exhibited favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. DFN-4 has also been shown to be well-tolerated in animal models, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
DFN-4 has several advantages for lab experiments, including its high potency and selectivity for its target proteins. However, DFN-4 has a relatively complex synthesis process, which may limit its widespread use in research. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of DFN-4.
Zukünftige Richtungen
There are several potential future directions for DFN-4 research. One area of interest is the development of DFN-4 as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the pharmacokinetics and toxicity of DFN-4 in humans. The development of novel DFN-4 analogs may also provide new opportunities for therapeutic intervention. Finally, the use of DFN-4 as a chemical probe for target identification and validation may lead to the discovery of new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
DFN-4 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DFN-4 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has revealed that DFN-4 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, DFN-4 has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-nitrobenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4/c20-14-3-6-17(16(21)11-14)22-18(25)12-7-9-23(10-8-12)19(26)13-1-4-15(5-2-13)24(27)28/h1-6,11-12H,7-10H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKWFZGNRHRWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.